Methyl 6-(ethylamino)-2-fluoronicotinate
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Overview
Description
Methyl 6-(ethylamino)-2-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates. This compound is characterized by the presence of a fluorine atom at the 2-position of the nicotinate ring and an ethylamino group at the 6-position. The methyl ester functionality adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)-2-fluoronicotinate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronicotinic acid.
Amidation: The 2-fluoronicotinic acid undergoes amidation with ethylamine to introduce the ethylamino group at the 6-position.
Esterification: The resulting product is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(ethylamino)-2-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 6-(ethylamino)-2-fluoronicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability.
Mechanism of Action
The mechanism of action of Methyl 6-(ethylamino)-2-fluoronicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The ethylamino group contributes to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 6-amino-2-fluoronicotinate
- Ethyl 6-(methylamino)-2-fluoronicotinate
- Methyl 6-(ethylamino)-3-fluoronicotinate
Comparison: Methyl 6-(ethylamino)-2-fluoronicotinate is unique due to the specific positioning of the fluorine atom and the ethylamino group. This configuration imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.
Properties
IUPAC Name |
methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWHKQKZLJSJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(C=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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